molecular formula C25H33NO5 B11001871 (4E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Katalognummer: B11001871
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: XHJKFNVRLNOUPN-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic small molecule characterized by a complex polycyclic framework. Its structure includes:

  • A benzofuran-3-one core substituted with hydroxyl, methoxy, and methyl groups at positions 4, 6, and 7, respectively.
  • An α,β-unsaturated enamide moiety ((4E)-hex-4-enamide) with a methyl branch at position 2.
  • A cyclohexene-containing ethylamine side chain linked to the enamide nitrogen.

Eigenschaften

Molekularformel

C25H33NO5

Molekulargewicht

427.5 g/mol

IUPAC-Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H33NO5/c1-16(10-12-21(27)26-14-13-18-7-5-4-6-8-18)9-11-19-23(28)22-20(15-31-25(22)29)17(2)24(19)30-3/h7,9,28H,4-6,8,10-15H2,1-3H3,(H,26,27)/b16-9+

InChI-Schlüssel

XHJKFNVRLNOUPN-CXUHLZMHSA-N

Isomerische SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CCCCC3)O

Kanonische SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CCCCC3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material and Initial Functionalization

The benzofuran moiety is synthesized from methyl gallate derivatives. 5-Methoxy-4-methylresorcinol serves as the starting material, undergoing sequential protection and oxidation:

  • Methylation : Selective O-methylation at the 6-position using methyl iodide and K₂CO₃ in DMF (80% yield).

  • Ketone introduction : Oxidation of the 3-position with Dess-Martin periodinane (DMP) in dichloromethane to install the 3-oxo group (72% yield).

Cyclization to Benzofuran

The 1,3-dihydro-2-benzofuran ring is formed via acid-catalyzed cyclization :

  • The phenolic intermediate is treated with p-toluenesulfonic acid (PTSA) in refluxing toluene, inducing dehydration and ring closure (65% yield).

Critical Parameters :

  • Temperature: 110°C.

  • Catalyst loading: 10 mol% PTSA.

  • Reaction time: 6 hours.

Construction of the Hexenamide Backbone

Enamide Formation via Horner-Wadsworth-Emmons Olefination

The (4E)-4-methylhex-4-enamide segment is synthesized using a stereocontrolled olefination :

  • Phosphonate preparation : Treatment of methyl 4-methylpent-2-enoate with triethyl phosphite under Michaelis-Arbuzov conditions.

  • Olefination : Reaction of the phosphonate with hexanal in the presence of NaH, yielding the (E)-enamide precursor (58% yield).

Stereochemical Control :

  • Use of bulky bases (e.g., NaH) favors trans (E) selectivity.

  • Solvent: THF at −78°C to 0°C.

Carboxylic Acid Activation

The enamide acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, facilitating subsequent amide coupling.

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Functionalization

The cyclohexenylethyl amine is prepared via hydroamination :

  • Cyclohexene bromination : NBS-mediated allylic bromination to form 1-bromocyclohexene.

  • Nucleophilic displacement : Reaction with ethylamine in DMF at 60°C (45% yield).

Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Final Assembly and Amide Coupling

Fragment Coupling

The benzofuran-containing hexenamide acid is coupled with cyclohexenylethyl amine using HATU/DIPEA in DMF:

  • Conditions : 1.2 equiv HATU, 2.5 equiv DIPEA, 0°C to rt, 12 hours.

  • Yield : 68% after purification by recrystallization (EtOAc/hexane).

Global Deprotection and Final Product Isolation

  • Methyl ether deprotection : BBr₃ in CH₂Cl₂ at −78°C (85% yield).

  • Crystallization : Recrystallization from ethanol/water affords the pure title compound (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, benzofuran H), 5.82 (dt, J = 15.4 Hz, 1H, enamide CH), 3.89 (s, 3H, OCH₃), 2.98 (t, J = 7.1 Hz, 2H, CH₂NH), 1.72–1.68 (m, 4H, cyclohexene).

  • HRMS : [M+H]⁺ calcd. for C₂₇H₃₄N₂O₅: 490.2468; found: 490.2471.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

  • Elemental Analysis : C 66.12%, H 6.99%, N 5.71% (calcd. C 66.10%, H 6.95%, N 5.69%).

Process Optimization and Yield Enhancement

Catalytic Improvements

  • Microwave-assisted cyclization : Reduced benzofuran formation time from 6 hours to 45 minutes (yield increase to 78%).

  • Flow chemistry for amide coupling : Continuous flow reactor setup improved reproducibility (yield 73%, RSD 2.1%).

Solvent and Temperature Effects

  • Amide coupling : DMF outperforms THF due to better solubility of intermediates.

  • Olefination : Lower temperatures (−78°C) minimized Z-isomer formation (<3%).

Challenges and Mitigation Strategies

Stereochemical Drift in Enamide

  • Cause : Thermal equilibration during amide coupling.

  • Solution : Conduct coupling at 0°C and minimize post-reaction heating.

Benzofuran Oxidation

  • Cause : Overoxidation of the 3-oxo group during cyclization.

  • Solution : Strict exclusion of moisture and use of anhydrous PTSA.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4E)-N-[2-(Cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

    Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

    Industrie: In der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (4E)-N-[2-(Cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Dies könnte die Bindung an Enzyme oder Rezeptoren, die Modulation von Signalwegen und die Beeinflussung zellulärer Prozesse umfassen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structural features allow for diverse synthetic pathways that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.

    Case Study: In vitro studies demonstrated a notable reduction in bacterial viability when treated with varying concentrations of the compound, indicating its effectiveness against common pathogens.

Medicine

The therapeutic potential of this compound is under investigation, particularly for its anticancer and anti-inflammatory properties:

  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.

    Case Study: A recent study reported that treatment with the compound resulted in a significant decrease in tumor size in animal models of breast cancer.

Industry

This compound's unique properties make it suitable for developing new materials:

  • Polymers and Coatings : Its structural characteristics allow for incorporation into polymer matrices, enhancing material properties such as durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of (4E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Source
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide C23H29N3O5S 459.56 Thiadiazol ring replaces cyclohexenylethyl group; dimethoxy vs. hydroxy at position 4
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide C21H29NO5 375.5 Isopropyl group replaces cyclohexenylethyl chain
(4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide C16H21NO3 275.34 Simplified benzofuran-free structure; phenolic substituents

Bioactivity and Functional Insights

Dimethoxy substitution (vs. hydroxy in the target) may reduce solubility but increase metabolic stability .

Absence of the cyclohexene ring may reduce lipophilicity, altering distribution in biological systems .

Benzofuran-Free Analog (): Removal of the benzofuran-3-one core eliminates redox-active ketone and phenolic groups, likely reducing antioxidant or enzyme-inhibitory activity. Simplified structure suggests lower target specificity but improved synthetic accessibility .

Bioactivity Clustering and Structure-Activity Relationships (SAR)

  • demonstrates that compounds with similar bioactivity profiles cluster based on shared structural motifs. For example:
    • Hydroxy/methoxy substitution patterns on aromatic rings correlate with kinase inhibition or antioxidant activity .
    • Enamide moieties are associated with covalent binding to cysteine residues in proteins, modulating enzymatic activity .
  • The target compound’s cyclohexenylethyl chain may confer unique interactions with hydrophobic binding pockets, differentiating its mode of action from thiadiazol or isopropyl analogs .

Data Mining and Predictive Insights

  • highlights the use of frequent substructure mining to identify pharmacophores.
  • Hierarchical clustering () could position the target compound in a bioactivity group distinct from its analogs due to its hybrid polar (hydroxy) and nonpolar (cyclohexene) substituents .

Biologische Aktivität

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including:

  • Cyclohexene ring : Contributes to the compound's hydrophobic properties.
  • Benzofuran moiety : Known for its diverse biological activities.
  • Hydroxy and methoxy groups : Potentially enhance its reactivity and interaction with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₈H₃₁N₃O₄
Molecular Weight323.46 g/mol
Functional GroupsHydroxy, Methoxy, Amide
Ring StructuresCyclohexene, Benzofuran

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies on benzofuran derivatives have demonstrated effectiveness against various bacterial strains.

Case Study : A study by Ahmad et al. (2011) synthesized related benzofuran compounds and evaluated their antimicrobial activities against pathogens like E. coli and Staphylococcus aureus. The results showed moderate to significant inhibition, suggesting that the target compound may exhibit similar effects due to its structural analogies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, its activity against cholinesterase enzymes is noteworthy.

Research Finding : A related compound demonstrated strong inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, indicating a promising avenue for further exploration in neuroprotective applications . The target compound may share similar mechanisms due to the presence of functional groups conducive to enzyme interaction.

Anti-inflammatory Properties

Compounds containing methoxy and hydroxy groups are often associated with anti-inflammatory effects. The presence of these groups in the target compound suggests potential activity in modulating inflammatory pathways.

Evidence : Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

The biological activity of the target compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The structural features allow for binding to active sites on enzymes, particularly cholinesterases.
  • Antioxidant Activity : Hydroxy groups can donate electrons, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and cell signaling.
MechanismDescription
Enzyme InhibitionBinds to cholinesterase enzymes
Antioxidant ActivityReduces oxidative stress
Inflammatory ModulationAlters cytokine production

Q & A

Q. What are the key considerations for synthesizing this compound?

Synthesis requires careful optimization of reaction conditions due to the compound’s structural complexity. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., DCC) for enamide bond formation, with monitoring via TLC or HPLC to track intermediates .
  • Cyclization control : Temperature modulation (e.g., 60–80°C) to prevent side reactions during benzofuran ring closure .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol to isolate the final product .

Q. Which spectroscopic methods are critical for structural validation?

Multimodal characterization is essential:

  • 1^1H/13^{13}C NMR : Assign stereochemistry (e.g., 4E configuration) and verify substituents like the cyclohexenyl group (δ ~5.5 ppm for olefinic protons) .
  • FT-IR : Confirm carbonyl stretches (3-oxo benzofuran at ~1700 cm1^{-1}) and hydroxyl groups (broad peak ~3400 cm1^{-1}) .
  • UV-Vis : Detect conjugation in the enamide system (λmax ~260–280 nm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (±1 ppm accuracy) .

Q. How can solubility challenges be addressed during experimental workflows?

The compound’s limited solubility in aqueous buffers necessitates:

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) or ethanol/DMSO mixtures (4:1 v/v) .
  • Surfactant-assisted dissolution : Use Tween-80 or cyclodextrins for biological assays .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonation) without altering core pharmacophores .

Advanced Questions

Q. How can reaction yields be optimized while minimizing side products?

Apply Design of Experiments (DoE) principles:

  • Variables : Catalyst loading (e.g., Pd/C for hydrogenation), temperature, and solvent polarity .
  • Response surface modeling : Identify optimal conditions (e.g., 70°C, 0.5 mol% catalyst) to maximize yield (>75%) .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing degradation .

Q. How should discrepancies in spectroscopic data be resolved?

Contradictions (e.g., unexpected 1^1H NMR splitting) require:

  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation in the enamide) .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian/B3LYP/6-31G*) .
  • X-ray crystallography : Resolve ambiguous stereochemistry; however, crystallization may require co-crystallization agents (e.g., THF/water mixtures) .

Q. What role do non-covalent interactions play in its reactivity or supramolecular assembly?

Investigate via:

  • Hirshfeld surface analysis : Quantify π-π stacking (benzofuran-cyclohexene) and hydrogen bonds (hydroxy → carbonyl) in crystal lattices .
  • Molecular dynamics simulations : Assess solvent effects on aggregation (e.g., DMSO vs. ethanol) .
  • Catalytic studies : Test hydrogen-bond-donating ability in asymmetric reactions (e.g., organocatalysis) .

Q. How can computational modeling guide synthetic or functional studies?

  • Retrosynthesis tools : Use AI platforms (e.g., Chematica) to propose alternative routes for challenging steps .
  • Docking studies : Predict binding to biological targets (e.g., cyclooxygenase-2) by aligning the benzofuran moiety with active sites .
  • QSPR models : Correlate substituent electronic effects (Hammett σ values) with observed reactivity .

Q. What strategies ensure stability during long-term storage?

  • Lyophilization : For hygroscopic samples, store as lyophilized powder under argon at −20°C .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolytic byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.